2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide

Description

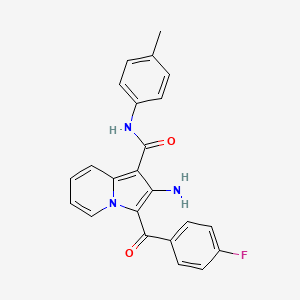

2-Amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide is a synthetic indolizine derivative characterized by a 4-fluorobenzoyl group at position 3 and a 4-methylphenyl substituent on the carboxamide moiety. Indolizine scaffolds are widely studied for their pharmacological relevance, particularly in antibacterial and antioxidant applications . The fluorine atom at the benzoyl position likely enhances metabolic stability and lipophilicity, while the 4-methylphenyl group may influence steric interactions in target binding.

Properties

IUPAC Name |

2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O2/c1-14-5-11-17(12-6-14)26-23(29)19-18-4-2-3-13-27(18)21(20(19)25)22(28)15-7-9-16(24)10-8-15/h2-13H,25H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UREHZJFWONDGNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-amino-3-(4-fluorobenzoyl)-N-(4-methylphenyl)indolizine-1-carboxamide, with the CAS number 898433-71-1, is a synthetic compound belonging to the indolizine family. Its molecular formula is C23H18FN3O2, and it has a molecular weight of approximately 387.414 g/mol. This compound is notable for its intricate structure and potential biological applications, particularly in medicinal chemistry.

Structural Characteristics

The compound features an indolizine core, which is significant in pharmacology due to its diverse biological activities. The presence of a 4-fluorobenzoyl group and an N-(4-methylphenyl) substituent enhances its pharmacological properties, making it a candidate for further research in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C23H18FN3O2 |

| Molecular Weight | 387.414 g/mol |

| CAS Number | 898433-71-1 |

Anticancer Properties

Preliminary studies indicate that indolizine derivatives, including this compound, exhibit significant anticancer properties. Research has shown that these compounds can inhibit the growth of various cancer cell lines by interfering with critical cellular pathways involved in proliferation and survival.

Case Study: Inhibition of Cancer Cell Proliferation

In a study conducted on breast cancer cell lines, this compound demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective potency at micromolar concentrations. The mechanism of action was linked to the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

This compound also shows promising antimicrobial activity against various bacterial strains. Similar indolizine derivatives have been reported to exhibit broad-spectrum antimicrobial effects, suggesting that this compound may also possess similar therapeutic potential.

Table: Antimicrobial Activity Against Selected Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Pseudomonas aeruginosa | 25 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The functional groups within its structure allow it to bind effectively to these targets, modulating their activity and influencing various biological pathways including signal transduction and gene expression.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of this compound is still ongoing, but preliminary data suggest favorable absorption and distribution characteristics. Toxicological assessments have indicated that while the compound exhibits biological activity, it also requires careful evaluation for potential toxicity in vivo.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular data, and research findings:

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Chloro () and nitro () groups are electron-withdrawing, reducing electron density on the aromatic ring and altering binding kinetics .

- Steric Effects :

- Bulky substituents like ethyl () or 4-ethylphenyl () increase molecular weight and may hinder interaction with planar binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.